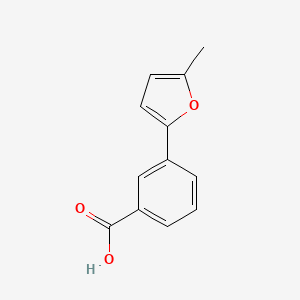

3-(5-methyl-2-furyl)benzoic Acid

Description

Contextualizing Substituted Benzoic Acids in Organic Chemistry

Substituted benzoic acids are a cornerstone of organic chemistry, forming a class of compounds where a benzoic acid molecule is modified by replacing one or more hydrogen atoms on the benzene (B151609) ring with other functional groups. These substitutions can profoundly influence the molecule's physical and chemical properties, including its acidity, reactivity, and biological activity. libretexts.orglibretexts.org

The nature of the substituent group is critical. Electron-withdrawing groups, such as nitro groups, tend to increase the acidity of the benzoic acid by stabilizing the resulting carboxylate anion through delocalization of the negative charge. libretexts.orglibretexts.org Conversely, electron-donating groups decrease acidity by destabilizing the conjugate base. libretexts.orgpharmaguideline.com The position of the substituent on the aromatic ring—ortho, meta, or para—also plays a crucial role in determining the compound's properties, a phenomenon that includes steric effects. khanacademy.orgyoutube.com This ability to fine-tune molecular properties through substitution makes benzoic acid derivatives valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Significance of Furan (B31954) Derivatives in Chemical Synthesis

Furan and its derivatives are a vital class of heterocyclic compounds widely utilized in organic synthesis. acs.orgnumberanalytics.com The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile synthon, or building block, for creating more complex molecules. acs.orgstudysmarter.co.uk Its unique reactivity allows it to participate in a wide array of chemical transformations. acs.org

Furan's relatively low resonance energy compared to benzene means it can undergo reactions that involve dearomatization with comparative ease. acs.org It can act as a diene in Diels-Alder reactions, a key method for forming complex cyclic systems. numberanalytics.com Furthermore, furan derivatives are integral components of numerous natural products and are found in many pharmaceuticals and agrochemicals, where the furan moiety can enhance biological activity and pharmacokinetic properties. numberanalytics.comslideshare.net The versatility of furan chemistry extends to material science, with furan-based polymers exhibiting high thermal stability and chemical resistance. numberanalytics.com

Rationale for Investigating 3-(5-Methyl-2-furyl)benzoic Acid

The scientific interest in this compound stems from the promising combination of its constituent parts. The molecule integrates the well-established chemical utility of a benzoic acid scaffold with the versatile reactivity and biological relevance of a furan derivative. cymitquimica.com The presence of the carboxylic acid group provides a handle for forming salts, esters, and amides, while the furan ring offers sites for further chemical modification. cymitquimica.com

Researchers are drawn to investigate this compound for its potential in medicinal chemistry and materials science. cymitquimica.com The specific arrangement of the 5-methylfuran group at the 3-position of the benzoic acid creates a distinct three-dimensional structure that could lead to specific interactions with biological targets. The compound serves as a versatile building block for creating a variety of derivatives with potentially new or enhanced properties, paving the way for the development of novel pharmaceuticals and functional organic materials. cymitquimica.com

Compound Data

| Property | Value |

| Chemical Formula | C₁₂H₁₀O₃ |

| Molecular Weight | 202.21 g/mol |

| Synonyms | 3-(5-Methylfuran-2-yl)benzoic acid, Benzoic acid, 3-(5-methyl-2-furanyl)- |

| CAS Number | 400746-01-2 |

Structure

3D Structure

Properties

IUPAC Name |

3-(5-methylfuran-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-8-5-6-11(15-8)9-3-2-4-10(7-9)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYKYVFYWKVVED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399137 | |

| Record name | 3-(5-methyl-2-furyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400746-01-2 | |

| Record name | 3-(5-methyl-2-furyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 5 Methyl 2 Furyl Benzoic Acid and Its Precursors

Direct Synthesis Approaches and Challenges

The direct synthesis of 3-(5-methyl-2-furyl)benzoic acid would ideally involve a single-step coupling of a pre-functionalized 3-carboxyphenyl unit with a 5-methylfuran moiety. However, such a direct approach is often fraught with challenges. The primary obstacles include the potential for cross-reactivity of the carboxylic acid group under typical coupling conditions, the availability and stability of suitable organometallic reagents, and the control of regioselectivity to ensure the desired 3-substitution pattern on the benzoic acid ring.

One hypothetical direct route could involve the reaction of a 3-halobenzoic acid with a 5-methyl-2-furyl organometallic reagent. The success of this approach would be highly dependent on the choice of catalyst and reaction conditions to avoid unwanted side reactions, such as decarboxylation or reactions involving the furan (B31954) ring.

Analogous Synthetic Strategies from Related Furyl-Benzoic Acid Derivatives

Given the limited information on the direct synthesis of this compound, examining the synthesis of structurally related furyl-benzoic acid derivatives provides valuable insights into plausible and effective synthetic routes. These analogous strategies often involve multi-step sequences that build the target molecule through the formation of key carbon-carbon bonds and subsequent functional group manipulations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds between aryl and heteroaryl systems. Several well-established methods could be adapted for the synthesis of this compound.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. A plausible route would be the reaction of a 3-boronobenzoic acid derivative with 2-bromo-5-methylfuran, or conversely, 3-bromobenzoic acid with a 5-methyl-2-furylboronic acid derivative. The Suzuki coupling is known for its tolerance of a wide range of functional groups, making it a promising strategy.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 3-Carboxyphenylboronic acid | 2-Bromo-5-methylfuran | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | This compound |

| 3-Bromobenzoic acid | 5-Methyl-2-furylboronic acid | Pd(OAc)₂ | Na₂CO₃ | DMF | This compound |

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. While not a direct route to the target compound, it could be used to synthesize a precursor. For instance, the reaction of 3-bromobenzoic acid with 2-vinyl-5-methylfuran could yield an intermediate that is subsequently converted to the final product.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. A potential application would be the coupling of 3-iodobenzoic acid with 2-ethynyl-5-methylfuran, followed by reduction of the alkyne to form the desired linkage.

Stille Coupling: The Stille coupling utilizes an organotin compound and an organohalide. A possible pathway involves the reaction of 3-bromobenzoic acid with 5-methyl-2-(tributylstannyl)furan. A significant drawback of this method is the toxicity of the organotin reagents.

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNAr) offers an alternative approach, particularly when the aromatic ring is activated by electron-withdrawing groups. For the synthesis of this compound, this would likely involve a precursor where the benzoic acid ring is substituted with a strong electron-withdrawing group ortho or para to a leaving group. The furan ring would then be introduced via a nucleophilic attack. However, the inherent electron-rich nature of the furan ring makes it less suitable as a nucleophile in this context, posing a significant challenge to this approach.

Condensation Reactions as Precursors to Benzoic Acid Derivatives

Condensation reactions can be employed to construct precursors that are later converted to the benzoic acid moiety.

Perkin Reaction: The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride to form an α,β-unsaturated aromatic acid. wikipedia.org For instance, 3-formyl-5-(5-methyl-2-furyl)benzaldehyde could potentially be synthesized and then undergo a Perkin reaction with acetic anhydride to yield a cinnamic acid derivative, which could then be oxidatively cleaved to the desired benzoic acid.

Knoevenagel Condensation: This reaction is the condensation of an aldehyde or ketone with an active methylene (B1212753) compound. A 3-formylphenyl derivative could be reacted with a compound like malonic acid in the presence of a base to form a precursor that can be further elaborated to the target benzoic acid. wikipedia.org

| Aldehyde | Active Methylene Compound | Base | Product (Precursor) |

| 3-(5-Methyl-2-furyl)benzaldehyde | Malonic acid | Pyridine | 3-(5-Methyl-2-furyl)cinnamic acid |

| 3-Bromobenzaldehyde | Diethyl malonate | Piperidine | Diethyl 2-(3-bromobenzylidene)malonate |

Oxidative Pathways to Benzoic Acid Formation

Oxidative methods are crucial for converting precursor functional groups into the final carboxylic acid.

Oxidation of a Methyl Group: If a synthetic route yields 3-methyl-5-(5-methyl-2-furyl)benzene, the methyl group on the benzene (B151609) ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. quora.com Care must be taken to avoid oxidation of the furan ring, which can be sensitive to harsh oxidative conditions. osi.lv

Oxidation of an Aldehyde Group: A more direct precursor would be 3-(5-methyl-2-furyl)benzaldehyde. The aldehyde group can be selectively oxidized to a carboxylic acid using milder oxidizing agents such as silver oxide (Ag₂O) or potassium permanganate under controlled conditions. The oxidation of formyl groups on furan rings to carboxylic acids is also a known transformation. epo.org

| Precursor | Oxidizing Agent | Conditions | Product |

| 3-Methyl-5-(5-methyl-2-furyl)benzene | KMnO₄ | Alkaline, heat | This compound |

| 3-(5-Methyl-2-furyl)benzaldehyde | Ag₂O, NaOH | Aqueous solution | This compound |

Esterification and Hydrolysis for Carboxylic Acid Synthesis

The final step in many synthetic sequences for carboxylic acids involves the hydrolysis of an ester or a nitrile.

Esterification and Subsequent Hydrolysis: A common strategy is to perform the synthesis with a protected carboxylic acid, typically as an ester (e.g., methyl or ethyl ester), to avoid interference from the acidic proton. The ester can then be hydrolyzed to the carboxylic acid under acidic or basic conditions. study.comquora.com For example, a palladium-catalyzed coupling could be performed on methyl 3-bromobenzoate, followed by hydrolysis of the resulting methyl 3-(5-methyl-2-furyl)benzoate.

Hydrolysis of a Nitrile: An alternative is to introduce the carboxyl group via a nitrile. For instance, 3-bromo-5-(5-methyl-2-furyl)benzonitrile could be synthesized and then hydrolyzed to the corresponding benzoic acid using strong acid or base. askfilo.comaskfilo.com

| Precursor | Reagents | Conditions | Product |

| Methyl 3-(5-methyl-2-furyl)benzoate | NaOH, H₂O/MeOH | Reflux, then H⁺ workup | This compound |

| 3-(5-Methyl-2-furyl)benzonitrile | H₂SO₄, H₂O | Heat | This compound |

Green Chemistry Principles in the Synthesis of Furyl-Benzoic Acid Analogues

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances ijisrt.comrsc.orgnih.gov. For the synthesis of complex organic molecules like furyl-benzoic acid analogues, this involves employing alternative energy sources, minimizing solvent use, and utilizing efficient catalytic systems. rsc.org

Microwave-assisted organic synthesis (MAOS) has emerged as a significant tool in green chemistry, offering advantages such as rapid reaction times, improved yields, and higher product purity. rasayanjournal.co.inijprdjournal.com The application of microwave irradiation can accelerate reactions that would otherwise require prolonged heating under conventional conditions. rasayanjournal.co.inijprdjournal.com For instance, the hydrolysis of amides to form benzoic acids can be completed in minutes under microwave conditions, compared to an hour of conventional heating. rasayanjournal.co.in Similarly, esterification reactions, a potential step in the synthesis or modification of the target molecule, are also expedited. rasayanjournal.co.in

In the context of this compound, microwave heating could be applied to several stages, including the formation of the benzoic acid precursor or the final cross-coupling step. asianpubs.org A novel methodology for the synthesis of a related scaffold, 2-(2H-1,2,3-triazol-2-yl)benzoic acid, successfully utilized microwave irradiation for the key C-N coupling step, significantly reducing reaction time and improving yield compared to conventional heating. asianpubs.org This demonstrates the potential for microwave-assisted protocols to efficiently construct the biaryl linkage in furyl-benzoic acid analogues.

Key Advantages of Microwave-Assisted Synthesis:

| Feature | Description |

|---|---|

| Rapid Reactions | Reaction times can be reduced from hours to minutes. ijprdjournal.com |

| Improved Yields | Efficient and uniform heating often minimizes side reactions, leading to higher yields of the desired product. ijprdjournal.com |

| High Purity | The reduction in side products simplifies purification processes. ijprdjournal.com |

| Energy Efficiency | Microwaves directly heat the reactants, leading to higher energy efficiency compared to conventional heating methods. rasayanjournal.co.in |

Eliminating organic solvents is a primary goal of green chemistry, as they often contribute significantly to chemical waste and environmental pollution. ijisrt.com Solvent-free, or solid-state, reactions can lead to enhanced reaction rates and sometimes different selectivity compared to solution-phase reactions. One approach involves carrying out reactions using reactants alone or incorporating them with catalysts on a solid support. ijisrt.com

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with high efficiency and selectivity under milder conditions, thereby reducing energy consumption and waste. vdoc.pub In the synthesis of biaryl compounds like this compound, palladium-catalyzed cross-coupling reactions are pivotal. rsc.org The development of highly active catalysts allows these reactions to be performed at low catalyst loadings and often in more environmentally friendly solvents, such as water. rsc.org

For instance, the Suzuki-Miyaura coupling of aryl halides containing a carboxyl group with arylboronic acids can be achieved at room temperature in neat water using a water-soluble palladium-glycine complex. rsc.org This method provides a fast, efficient, and green approach to biphenyl carboxylic acids. rsc.org Another green approach involves the use of recoverable solid acid catalysts, such as titanium-zirconium solid acids, for the esterification of benzoic acids, which avoids the generation of acidic wastewater associated with traditional catalysts like sulfuric acid. mdpi.comresearchgate.net

| Catalyst Type | Application in Synthesis | Green Chemistry Advantage |

| Palladium-Phosphine Complexes (e.g., SPhos, XPhos) | Suzuki and Stille cross-coupling reactions for biaryl linkage. mit.eduacs.org | High activity allows for low catalyst loading and room temperature reactions. acs.org |

| Water-Soluble Pd Complexes (e.g., [PdCl2(NH2CH2COOH)2]) | Suzuki-Miyaura coupling in aqueous media. rsc.org | Eliminates the need for organic solvents, making the process greener. rsc.org |

| Solid Acid Catalysts (e.g., Zr/Ti oxides) | Esterification of benzoic acid derivatives. mdpi.com | Recoverable and reusable, preventing waste and environmental pollution from traditional mineral acids. mdpi.com |

Multi-Step Synthetic Strategies and Optimization

Furan Moiety: The 5-methyl-2-furyl component can be derived from biomass, which is a key strategy in sustainable chemistry. nih.govrsc.org A novel and sustainable route has been developed for the synthesis of 5-methyl-2-furancarboxylic acid (MFA) from bio-renewable 5-hydroxymethyl-2-furancarboxylic acid (HMFA). rsc.orgrsc.org This process involves the selective hydrogenolysis of the C-OH bond in HMFA using a Pd/C catalyst at ambient temperature, achieving a high yield of 94.5%. rsc.orgrsc.org This method avoids the use of hazardous reactants like iodomethane required in other synthetic routes. rsc.org

Benzoic Acid Moiety: A common precursor for the benzoic acid portion is 3-bromobenzoic acid. This intermediate can be synthesized through the electrophilic bromination of benzoic acid. prepchem.com One method involves heating benzoic acid with bromine and water in a sealed tube at 140-150°C. prepchem.com Another approach involves the oxidation of 3-bromotoluene using potassium permanganate. chemicalbook.comchemicalbook.com These established methods provide reliable access to the necessary 3-substituted benzene ring, which is ready for subsequent coupling reactions.

The central step in the synthesis of this compound is the formation of the C-C bond between the furan and benzene rings. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for this transformation.

Suzuki-Miyaura Coupling: This is one of the most widely used methods for forming biaryl linkages. The reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. semanticscholar.orgnih.gov For the target molecule, the synthesis could proceed via two main routes:

Coupling of 5-methyl-2-furanboronic acid with 3-bromobenzoic acid.

Coupling of 3-carboxyphenylboronic acid with 2-bromo-5-methylfuran.

The Suzuki reaction is favored for its mild reaction conditions, commercial availability of reagents, and the generally non-toxic nature of the boron-containing byproducts. acs.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields. researchgate.net

Stille Coupling: The Stille reaction provides an alternative route, coupling an organohalide with an organostannane (organotin) compound, catalyzed by palladium. organic-chemistry.org This method is highly versatile with broad functional group tolerance. organic-chemistry.org The synthesis of the target molecule could involve reacting a stannane derivative of either the furan or benzoic acid moiety with a halide of the other. A significant drawback of the Stille coupling is the toxicity and difficulty in removing the tin byproducts. organic-chemistry.org

Heck Coupling: While typically used to couple aryl halides with alkenes, variations of the Heck reaction can be employed in the synthesis of biaryl compounds and complex heterocycles. rsc.orgresearchgate.netnih.gov A palladium-catalyzed domino Heck/cross-coupling reaction has been reported for the construction of furan-linked bisheterocycles, demonstrating the utility of this reaction in forming furan-aryl bonds. rsc.orgresearchgate.net

| Coupling Reaction | Furan Reactant | Benzoic Acid Reactant | Catalyst System (Typical) |

| Suzuki-Miyaura | 5-Methyl-2-furanboronic acid | 3-Bromobenzoic acid | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, and a base (e.g., K₂CO₃, Cs₂CO₃). nih.govresearchgate.net |

| Stille | 2-(Tributylstannyl)-5-methylfuran | 3-Bromobenzoic acid | Pd(PPh₃)₄, often with additives like Cu(I) salts or LiCl. organic-chemistry.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 5 Methyl 2 Furyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules by mapping the chemical environments of atomic nuclei, primarily ¹H and ¹³C.

¹H NMR Analysis of Proton Environments

The ¹H NMR spectrum of 3-(5-methyl-2-furyl)benzoic acid provides critical information about the number, connectivity, and chemical environment of the protons in the molecule. The spectrum is expected to show distinct signals for the aromatic protons on the benzoic acid ring, the protons on the furan (B31954) ring, and the methyl group protons. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituent groups. For instance, the carboxylic acid group on the benzoic acid ring is electron-withdrawing, which would typically deshield the adjacent aromatic protons, causing them to resonate at a higher chemical shift. docbrown.info Similarly, the oxygen atom in the furan ring and the methyl group will influence the chemical shifts of the furan protons.

A representative ¹H NMR spectrum in a suitable solvent like DMSO-d₆ would likely exhibit multiplets for the aromatic protons of the benzoic acid moiety, and distinct signals for the two furan protons and a singlet for the methyl protons. The integration of these signals would correspond to the number of protons in each unique environment.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (COOH) | ~13.0 | Singlet (broad) | 1H |

| Benzoic Acid Ring Protons | 7.5 - 8.2 | Multiplet | 4H |

| Furan Ring Protons | 6.2 - 7.0 | Doublet, Doublet | 2H |

| Methyl (CH₃) | ~2.4 | Singlet | 3H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

¹³C NMR for Carbon Skeleton Determination

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a detailed map of the carbon framework of this compound. docbrown.info The spectrum will display a unique signal for each chemically non-equivalent carbon atom. The presence of 12 carbon atoms in the molecule (C₁₂H₁₀O₃) will be confirmed by the number of signals in the spectrum, taking into account any molecular symmetry. cymitquimica.com

Key signals in the ¹³C NMR spectrum would include the carbonyl carbon of the carboxylic acid group, typically found in the range of 165-185 ppm. docbrown.info The aromatic and furan carbons will resonate in the region of approximately 100-160 ppm, with the carbon attached to the oxygen in the furan ring appearing at a higher chemical shift. The methyl carbon will give a characteristic signal in the aliphatic region, typically below 30 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | ~167 |

| Furan Ring (C-O) | ~155 |

| Benzoic Acid Ring (C-COOH) | ~132 |

| Benzoic Acid Ring (C-furan) | ~131 |

| Benzoic & Furan Ring (C-H) | 110 - 130 |

| Furan Ring (C-CH₃) | ~140 |

| Methyl (CH₃) | ~14 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To definitively establish the connectivity between protons and carbons, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the benzoic acid ring and between the protons on the furan ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.edu This powerful technique allows for the unambiguous assignment of each proton signal to its attached carbon atom. For example, the signal for the methyl protons would show a cross-peak with the signal for the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.educolumbia.edu This is crucial for piecing together the entire molecular structure. For instance, HMBC would show correlations between the furan protons and the carbons of the benzoic acid ring, confirming the connection between the two ring systems. Correlations between the methyl protons and the adjacent furan carbons would also be observed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₂H₁₀O₃, corresponding to a molecular weight of approximately 202.21 g/mol . cymitquimica.comcymitquimica.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight. The fragmentation of the molecular ion provides valuable structural clues. For aromatic carboxylic acids, common fragmentation pathways include the loss of a hydroxyl radical (•OH, M-17) and the loss of a carboxyl group (•COOH, M-45). libretexts.org The fragmentation of the furan ring and the cleavage of the bond between the two rings would also produce characteristic fragment ions. The base peak in the spectrum, the most abundant ion, often corresponds to a particularly stable fragment. For benzoic acid itself, the base peak is often the benzoyl cation ([C₆H₅CO]⁺) at m/z 105. docbrown.info A similar stable acylium ion might be expected for this compound.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Possible Fragment Ion | Fragment Lost |

| 202 | [C₁₂H₁₀O₃]⁺ (Molecular Ion) | - |

| 185 | [C₁₂H₉O₂]⁺ | •OH |

| 157 | [C₁₁H₉O]⁺ | •COOH |

| 129 | [C₉H₉O]⁺ | - |

| 105 | [C₇H₅O]⁺ | - |

| 77 | [C₆H₅]⁺ | - |

Note: These are predicted fragmentation patterns and may vary depending on the ionization method and energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. rsc.org The IR spectrum of this compound would display characteristic absorption bands for the carboxylic acid and aromatic functionalities.

A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, with the broadness resulting from hydrogen bonding. docbrown.info A strong, sharp absorption peak corresponding to the C=O (carbonyl) stretch of the carboxylic acid is expected around 1700-1680 cm⁻¹. docbrown.info The spectrum will also show C-H stretching vibrations for the aromatic and furan rings typically above 3000 cm⁻¹, and C-C stretching vibrations within the aromatic rings in the 1600-1450 cm⁻¹ region. The C-O stretching of the furan ring and the carboxylic acid will appear in the fingerprint region (below 1300 cm⁻¹).

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Aromatic/Furan | C-H Stretch | 3000 - 3100 |

| Carboxylic Acid | C=O Stretch | 1680 - 1700 |

| Aromatic/Furan | C=C Stretch | 1450 - 1600 |

| Carboxylic Acid/Furan | C-O Stretch | 1210 - 1320 |

Note: These are typical ranges and the exact positions can be influenced by the molecular structure and sample state.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

For this compound, an X-ray crystal structure would reveal the dihedral angle between the planes of the benzoic acid and furan rings, which is a key conformational feature. It would also provide precise measurements of all bond lengths and angles, confirming the connectivity established by NMR. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often form dimers in the solid state. docbrown.info

Chemical Reactivity and Derivatization Studies of 3 5 Methyl 2 Furyl Benzoic Acid

Transformations of the Benzoic Acid Moiety

The carboxylic acid group is a versatile functional handle for various derivatization reactions.

The carboxylic acid functionality of 3-(5-methyl-2-furyl)benzoic acid can be readily converted to its corresponding esters through several standard methods. A common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. tcu.edutcu.eduyoutube.com This equilibrium-driven reaction can be pushed towards the product by using an excess of the alcohol or by removing water as it is formed. tcu.edu

For instance, the reaction with methanol, catalyzed by sulfuric acid, yields methyl 3-(5-methyl-2-furyl)benzoate. youtube.com Solid acid catalysts, like titanium zirconium solid acids, have also been employed for the esterification of benzoic acid derivatives with methanol, offering the advantage of being recoverable and reusable. mdpi.com The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol.

Table 1: Examples of Esterification Reactions

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Methanol, H₂SO₄ | Methyl 3-(5-methyl-2-furyl)benzoate |

This table presents examples of esterification reactions. The first entry is a specific application to the title compound, while the second provides a relevant example with a related structure.

Research has also been conducted on the alkaline hydrolysis of methyl esters of related 4-(5-X-2-furyl)benzoic acids, which is the reverse of esterification. These studies provide insights into the electronic effects transmitted through the furan-benzene system. chemicalpapers.com

The synthesis of amides from this compound can be achieved by reacting it with an amine. This transformation typically requires the activation of the carboxylic acid, often through conversion to an acyl chloride or by using coupling agents. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

While direct catalytic amidation of esters with amines has been reported using catalysts like Nb₂O₅, the direct amidation of the carboxylic acid is a more common route. researchgate.net These methods are widely used in peptide synthesis, where the carboxylic acid of one amino acid is coupled with the amino group of another.

The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, (3-(5-methyl-2-furyl)phenyl)methanol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being a common choice. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and liberate the alcohol product.

Alternatively, borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF), can also selectively reduce carboxylic acids to alcohols in the presence of other reducible functional groups. This method is often preferred for its milder reaction conditions compared to LiAlH₄.

Reactions Involving the Furan (B31954) Ring

The furan ring in this compound is an electron-rich aromatic system and is susceptible to electrophilic attack and hydrogenation.

The furan ring is more reactive towards electrophilic aromatic substitution than benzene (B151609). pearson.compearson.com The substitution pattern is directed by the heteroatom and existing substituents. In furan itself, electrophilic attack preferentially occurs at the C2 and C5 positions, as the carbocation intermediate is better stabilized by resonance. quora.com For this compound, the furan ring is already substituted at the 2 and 5 positions. The remaining positions, C3 and C4, are available for substitution, though reactions at these positions are generally less favored than at the alpha positions.

Typical electrophilic aromatic substitution reactions for furans include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. These reactions often require milder conditions than those used for benzene due to the higher reactivity of the furan ring. pearson.com

The furan ring can be reduced to a tetrahydrofuran ring through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney nickel.

The selective hydrogenation of the furan ring without reducing the benzoic acid moiety can be challenging and often depends on the choice of catalyst and reaction conditions. For example, catalytic reduction systems using palladium catalysts have been shown to hydrogenate the furan ring in furancarboxylic acids to the corresponding tetrahydrofurancarboxylic acids. d-nb.info In some cases, hydrogenolysis of the C-O bonds in the furan ring can occur, leading to ring-opened products. d-nb.info The hydrogenation of related furan derivatives, such as 5-hydroxymethylfurfural, has been studied extensively, leading to products like 2,5-bis-(hydroxymethyl)furan or further hydrogenated products depending on the catalyst and conditions. rsc.orgmdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (3-(5-Methyl-2-furyl)phenyl)methanol |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 1-Hydroxybenzotriazole (HOBt) |

| 2,5-bis-(hydroxymethyl)furan |

| 5-Hydroxymethylfurfural |

| Borane |

| Dicyclohexylcarbodiimide (DCC) |

| Lithium aluminum hydride |

| Methyl 3-(5-methyl-2-furyl)benzoate |

| Methyl benzoate |

| Niobium(V) oxide (Nb₂O₅) |

| Palladium on carbon (Pd/C) |

| Platinum(IV) oxide (PtO₂) |

| Raney nickel |

| Tetrahydrofuran (THF) |

| Tetrahydrofurancarboxylic acid |

Functionalization of the Methyl Substituent on the Furan Ring

The methyl group at the 5-position of the furan ring in this compound is a key site for initiating derivatization. Its reactivity is influenced by the electron-donating nature of the furan ring, making it susceptible to various transformations that can introduce new functional groups and extend the molecular framework.

One of the primary methods for functionalizing the methyl group is through free-radical halogenation, most commonly bromination. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, is a well-established method for the selective bromination of benzylic and allylic positions, a reactivity pattern that extends to the methyl group on a furan ring. This reaction is anticipated to proceed smoothly to afford 3-(5-(bromomethyl)-2-furyl)benzoic acid. The resulting benzylic-type bromide is a versatile intermediate, readily participating in nucleophilic substitution reactions to introduce a wide array of functionalities.

Another significant functionalization pathway is the oxidation of the methyl group. Depending on the oxidizing agent and reaction conditions, the methyl group can be converted to an aldehyde (formyl group) or a carboxylic acid. For instance, oxidation with reagents like selenium dioxide (SeO₂) or manganese dioxide (MnO₂) could potentially yield 3-(5-formyl-2-furyl)benzoic acid. This aldehyde derivative is a valuable precursor for condensation reactions and the construction of larger molecular architectures. Further oxidation to the corresponding dicarboxylic acid, 3-(5-carboxy-2-furyl)benzoic acid, could be achieved using stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

The aldehyde functionality, once installed, opens up numerous possibilities for derivatization. For example, it can undergo condensation reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base to form Knoevenagel condensation products. These reactions would extend the conjugation of the system and introduce new reactive handles for further chemical modifications.

Table 1: Potential Functionalization Reactions of the Methyl Substituent

| Starting Material | Reagents and Conditions | Expected Product | Product Structure |

| This compound | N-Bromosuccinimide (NBS), Benzoyl Peroxide, CCl₄, reflux | 3-(5-(Bromomethyl)-2-furyl)benzoic acid | Image of 3-(5-(Bromomethyl)-2-furyl)benzoic acid |

| This compound | Selenium Dioxide (SeO₂), Dioxane, reflux | 3-(5-Formyl-2-furyl)benzoic acid | Image of 3-(5-Formyl-2-furyl)benzoic acid |

| This compound | Potassium Permanganate (KMnO₄), H₂O, heat | 3-(5-Carboxy-2-furyl)benzoic acid | Image of 3-(5-Carboxy-2-furyl)benzoic acid |

| 3-(5-Formyl-2-furyl)benzoic acid | Malononitrile, Piperidine, Ethanol, reflux | 3-(5-(2,2-Dicyanovinyl)-2-furyl)benzoic acid | Image of 3-(5-(2,2-Dicyanovinyl)-2-furyl)benzoic acid |

Synthesis of Complex Heterocyclic Derivatives Incorporating the Furyl-Benzoic Acid Scaffold

The this compound scaffold is an excellent starting point for the synthesis of more complex heterocyclic derivatives. The presence of both the carboxylic acid and the furan ring allows for a variety of cyclization strategies, leading to the formation of fused and appended heterocyclic systems.

The carboxylic acid group can be readily converted into an acid chloride or an ester, which can then be used in reactions to form new rings. For example, treatment of the carboxylic acid with thionyl chloride (SOCl₂) would yield the corresponding acid chloride. This reactive intermediate can then undergo intramolecular Friedel-Crafts acylation if an appropriate activating group is present on the furan ring, or it can be used in intermolecular reactions with binucleophiles to construct new heterocyclic rings.

A common strategy for synthesizing complex heterocycles is to first introduce a second reactive group onto the scaffold. For instance, the aldehyde derivative, 3-(5-formyl-2-furyl)benzoic acid, can be condensed with hydrazines to form hydrazones. These hydrazones can then be cyclized under various conditions to yield a range of nitrogen-containing heterocycles, such as pyrazoles or pyridazinones.

Similarly, the Knoevenagel condensation products mentioned previously can serve as precursors for the synthesis of other heterocyclic systems. For example, the dicyanovinyl derivative could potentially undergo cyclization reactions with reagents like hydrazine (B178648) or hydroxylamine (B1172632) to form substituted pyridines or pyrimidines.

Furthermore, the furan ring itself can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as the diene. This would allow for the construction of bicyclic systems, which could be further elaborated into more complex structures.

Table 2: Potential Synthesis of Complex Heterocyclic Derivatives

| Starting Material | Reagents and Conditions | Expected Heterocyclic Product | Product Structure |

| 3-(5-Formyl-2-furyl)benzoic acid | Hydrazine Hydrate, Ethanol, reflux | 6-(3-Carboxyphenyl)-4H-furo[3,2-c]pyrazole | Image of 6-(3-Carboxyphenyl)-4H-furo[3,2-c]pyrazole |

| 3-(5-Formyl-2-furyl)benzoic acid | Guanidine, Sodium Ethoxide, Ethanol, reflux | 2-Amino-4-(3-carboxyphenyl)-furo[3,2-d]pyrimidine | Image of 2-Amino-4-(3-carboxyphenyl)-furo[3,2-d]pyrimidine |

| This compound | Maleic Anhydride, Toluene, heat | Diels-Alder Adduct | Image of Diels-Alder Adduct of this compound and Maleic Anhydride |

| 3-(5-(Bromomethyl)-2-furyl)benzoic acid | Thiourea, Ethanol, reflux; then NaOH | 2-Amino-4-(3-carboxyphenyl)thieno[3,2-b]furan | Image of 2-Amino-4-(3-carboxyphenyl)thieno[3,2-b]furan |

Computational Chemistry and Theoretical Investigations of 3 5 Methyl 2 Furyl Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For 3-(5-methyl-2-furyl)benzoic acid, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311+G(d,p), can determine its optimized ground-state geometry. researchgate.net These calculations provide precise bond lengths, bond angles, and dihedral angles.

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability; a smaller gap suggests higher reactivity. nih.gov For instance, in a study of a different benzoic acid derivative, the HOMO was found localized on one part of the molecule while the LUMO was on another, indicating the regions most involved in electron transfer. nih.gov

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. niscpr.res.innih.gov This map is crucial for predicting sites susceptible to electrophilic and nucleophilic attack and for understanding intermolecular interactions like hydrogen bonding. niscpr.res.in For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid and furan (B31954) ring, and positive potential near the carboxylic hydrogen.

Table 1: Illustrative DFT-Calculated Electronic Properties This table presents typical parameters obtained from DFT calculations on related aromatic acids. Specific values for this compound would require a dedicated study.

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.9 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Chemical reactivity and stability nih.gov |

| Dipole Moment | 3.2 D | Molecular polarity |

Molecular Dynamics Simulations for Conformational Analysis

MD simulations model the movements of atoms by solving Newton's equations of motion. A typical simulation would place the molecule in a box of solvent (e.g., water) and track its atomic positions over nanoseconds. nih.gov Analysis of the simulation trajectory can reveal the most stable conformations and the energy barriers between them. Key metrics such as the Root-Mean-Square Deviation (RMSD) can be monitored to assess the stability of the molecule's conformation over time. nih.gov Studies on benzoic acid have used MD to investigate its stability, aggregation in confined spaces, and interactions with proteins. researchgate.netnih.gov Such simulations for this compound would elucidate its conformational preferences in a solution, providing a dynamic understanding that is crucial for studying its interactions in a biological environment.

Quantitative Structure-Activity Relationships (QSAR) Studies for Chemical Interactions

Quantitative Structure-Activity Relationship (QSAR) studies are a computational method used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov If this compound were part of a library of compounds being tested for a specific therapeutic effect (e.g., antimicrobial or anticancer activity), QSAR could be employed to build a predictive model. nih.govmdpi.com

The first step in a QSAR study is to calculate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic characteristics. Many of these descriptors are derived from DFT calculations. researchgate.netresearchgate.net Next, a mathematical equation is generated that links these descriptors to the experimentally measured biological activity. nih.gov

The resulting QSAR model can then be used to:

Predict the activity of new, unsynthesized compounds.

Identify which molecular properties are most important for the desired biological effect.

Guide the design of more potent and selective analogs.

For furan-containing compounds, QSAR models have been successfully developed to predict antimicrobial and larvicidal activities, often highlighting the importance of electrostatic and hydrophobic properties for biological function. nih.govresearchgate.net

Molecular Docking Studies for Ligand-Target Interaction Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.com This method is fundamental in drug discovery for understanding how a potential drug molecule might interact with its biological target.

For this compound, a docking study would involve:

Selecting a Protein Target: Choosing a protein implicated in a disease pathway where furan or benzoic acid derivatives have shown activity. Examples from studies on related compounds include carbonic anhydrase II, protein-tyrosine phosphatase 1B (PTP1B), and the SARS-CoV-2 main protease. niscpr.res.innih.govnih.gov

Computational Docking: Using software like AutoDock Vina, the ligand is placed into the active site of the protein. niscpr.res.in The program then explores various binding poses and scores them based on an energy function.

Analysis of Results: The output provides a binding affinity score (typically in kcal/mol), which estimates the strength of the interaction, and a detailed view of the binding pose. niscpr.res.in This allows researchers to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues in the protein's active site. nih.gov

Docking studies on similar benzoic acid derivatives have successfully identified crucial hydrogen bonding and hydrophobic interactions that govern their binding to protein targets. mdpi.com

Table 2: Illustrative Molecular Docking Results This table shows representative data from a docking study of a benzoic acid analog against a hypothetical protein target. Specific results for this compound would depend on the chosen protein.

| Parameter | Illustrative Value/Description | Significance |

| Protein Target (PDB ID) | e.g., 3FFP (Carbonic Anhydrase II) niscpr.res.in | The biological molecule of interest. |

| Binding Affinity | -9.4 kcal/mol niscpr.res.in | Predicts the strength of the ligand-receptor interaction. |

| Key Interacting Residues | e.g., HIS94, VAL121, THR200 | Amino acids in the active site that form bonds with the ligand. |

| Types of Interactions | Hydrogen bond with HIS94; Hydrophobic interactions with VAL121 | The specific non-covalent forces stabilizing the complex. nih.gov |

Thermodynamic Properties and Reaction Energetics

Computational methods can be used to predict the thermodynamic properties of this compound, such as its enthalpy of formation (ΔHf), Gibbs free energy of formation (ΔGf), and heat capacity (Cp). These calculations are often performed using high-level DFT methods or more complex approaches like G2 or G3 theory.

These theoretical values are valuable for several reasons. They can be compared with experimental data from techniques like bomb calorimetry to validate the accuracy of the computational models. researchgate.net Furthermore, they allow for the prediction of reaction energetics. For example, by calculating the energies of reactants, transition states, and products, chemists can predict the feasibility and kinetics of a chemical reaction involving this compound without performing the experiment. This is particularly useful for understanding its synthesis, degradation pathways, and metabolic fate. Studies on similar furan carboxylic acids have used these methods to determine their relative thermodynamic stabilities.

Advanced Applications in Chemical Research

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules. The forces responsible for the spatial organization of these systems are intermolecular forces, such as hydrogen bonding and van der Waals forces. Self-assembly is the process by which a disordered system of pre-existing components forms an organized structure as a consequence of specific, local interactions among the components themselves, without external direction.

Hydrogen Bonding Interactions and Dimerization

Benzoic acid and its derivatives are well-known for their ability to form strong, directional hydrogen bonds. Typically, the carboxylic acid functional group forms a cyclic dimer with a neighboring molecule, creating a highly stable eight-membered ring through two O-H···O hydrogen bonds. This dimerization is a fundamental and widely studied aspect of benzoic acids in the solid state and in non-polar solvents.

However, specific experimental or computational studies detailing the hydrogen bonding patterns, bond strengths, or dimerization equilibrium of 3-(5-methyl-2-furyl)benzoic acid could not be located. While it is highly probable that this molecule follows the classic dimerization pattern of other benzoic acids, dedicated research confirming this and investigating the electronic influence of the 3-(5-methyl-2-furyl) substituent on the hydrogen bond strength is not present in the available literature.

Design of Self-Complementary Motifs

The dimerization of benzoic acids is a prime example of a self-complementary motif, where a molecule can recognize and bind to another identical molecule. This property is a cornerstone for designing more complex, self-assembling supramolecular structures. By modifying the peripheral groups on the benzoic acid core, researchers can tune the assembly process to create tapes, sheets, or more intricate three-dimensional networks.

While the potential exists to use this compound as a building block for such motifs, no published research has specifically explored its use in the design and synthesis of new self-assembling supramolecular systems. The furan (B31954) and methyl groups could offer sites for further functionalization or secondary interactions, but this potential remains unexplored.

Catalysis and Organocatalysis Utilizing Furyl-Benzoic Acid Scaffolds

The integration of specific molecular frameworks, or scaffolds, is crucial in the development of new catalysts. These scaffolds can position catalytic groups in a precise orientation to facilitate a chemical reaction.

Heterogeneous and Homogeneous Catalysis

Catalysis is broadly divided into heterogeneous (catalyst in a different phase from the reactants) and homogeneous (catalyst in the same phase) catalysis. Carboxylic acids and furan derivatives are used in various catalytic processes. For instance, solid acid catalysts are employed in the conversion of biomass-derived furans into valuable chemicals. researchgate.net Homogeneous catalysts are often used for valorizing furanic compounds. dtu.dk

Despite the prevalence of both furan and benzoic acid moieties in catalysis research, there are no specific reports of this compound itself being used as a catalyst or as a key component of a catalytic scaffold in either heterogeneous or homogeneous systems.

Ligand Design for Metal-Catalyzed Reactions

The carboxylic acid group can be deprotonated to a carboxylate, which is an excellent ligand for coordinating with metal ions. Benzoic acid derivatives are frequently used as ligands in coordination chemistry and metal-catalyzed reactions. The electronic and steric properties of the ligand can be fine-tuned by changing the substituents on the benzene (B151609) ring to influence the catalytic activity and selectivity of the metal center.

While the principle of using benzoic acids as ligands is well-established, no studies were found that specifically utilize this compound as a ligand in metal-catalyzed reactions. The potential coordination modes and the effect of the methyl-furyl group on the properties of a resulting metal complex have not been investigated.

Development of Advanced Materials with Furyl-Benzoic Acid Units

The unique combination of a rigid aromatic benzoic acid and a heterocyclic furan ring makes this compound an interesting potential monomer or building block for advanced materials, such as liquid crystals, porous frameworks, or polymers with specific thermal or electronic properties.

However, a review of the available scientific literature yielded no studies on the synthesis or characterization of advanced materials that specifically incorporate the this compound unit. The potential of this compound as a component in materials science remains to be realized.

Mechanistic Studies in Chemical Biology

The application of small molecules as tools to investigate biological systems is a cornerstone of chemical biology. While many furan and benzoic acid derivatives have been studied for their biological activities, specific mechanistic studies involving this compound are not documented in the available literature. The hypothetical applications outlined below are based on the general principles of how such a molecule could be employed in chemical biology research.

Without specific data, one can only speculate on the potential of this compound to act as an inhibitor or a substrate for enzymes. Its structure could potentially mimic a natural substrate, allowing it to bind to an enzyme's active site. Detailed kinetic studies would be necessary to determine if it acts as a competitive, non-competitive, or uncompetitive inhibitor, thereby providing insights into the enzyme's mechanism of action. However, no such studies have been reported for this compound.

To understand how a small molecule interacts with a biological macromolecule like a protein or nucleic acid, techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or computational modeling are employed. If this compound were found to have a biological target, these methods could be used to determine its precise binding orientation and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This information is crucial for structure-based drug design. At present, there is no published research on the binding modes of this compound with any biological macromolecules.

A chemical probe is a small molecule used to study and manipulate a biological system, often to identify the molecular target of a compound with a desired phenotype. If this compound were to exhibit a specific biological effect, it could be chemically modified to create a probe. For example, a tag (like a biotin or a fluorescent dye) could be attached, or a photoreactive group could be introduced to allow for covalent cross-linking to its target protein upon photoactivation. These probes would then be used in techniques like affinity chromatography or photoaffinity labeling to isolate and identify the target protein. There is currently no evidence of this compound being used as a chemical probe.

Environmental Chemistry and Fate of Furanic Carboxylic Acids

Degradation Pathways in Environmental Systems

Furanic compounds, once released into the environment, are subject to various degradation processes that determine their ultimate fate. These processes can be broadly categorized into photodegradation, driven by sunlight, and biodegradation, mediated by microorganisms.

The photochemical behavior of furan (B31954) and its derivatives is complex and can lead to the formation of various isomeric products. netsci-journal.com Direct irradiation of furan derivatives can induce isomerization and the formation of cyclopropenyl derivatives. netsci-journal.com For instance, the gas-phase photolysis of furan at 254 nm has been reported to yield carbon monoxide and cyclopropene. netsci-journal.com In solution, the photolysis of furan can lead to the formation of cyclopropene-3-carbaldehyde. netsci-journal.com While specific studies on 3-(5-methyl-2-furyl)benzoic acid are limited, the furan ring is the likely primary site of photochemical activity. The absorption of UV light can lead to ring-opening or rearrangement reactions, breaking down the parent molecule into smaller, potentially more biodegradable fragments. The presence of substituents, such as the methyl and benzoic acid groups, can influence the rate and pathway of photodegradation.

Microbial metabolism is a key process in the environmental degradation of furanic compounds. nih.govnih.govbohrium.com A variety of microorganisms, predominantly Gram-negative aerobic bacteria, have been identified that can utilize furanic compounds as a source of carbon and energy. nih.govnih.govmdpi.com The biodegradation of many furanic aldehydes and acids often converges to a common intermediate, 2-furoic acid. nih.govnih.gov

For example, the degradation of 5-hydroxymethylfurfural (HMF) and furfural, which are structurally related to this compound, has been studied in several bacteria, such as Cupriavidus basilensis HMF14. nih.govresearchgate.netcolab.ws In this bacterium, HMF is oxidized to 2,5-furandicarboxylic acid (FDCA), which is then decarboxylated to 2-furoic acid. nih.govnih.gov Similarly, furfural is directly oxidized to 2-furoic acid. nih.govnih.gov From 2-furoic acid, the degradation proceeds through the "Trudgill pathway," ultimately leading to intermediates of central metabolism like 2-oxoglutarate. nih.govnih.gov

Given these established pathways, it is plausible that the biodegradation of this compound would involve initial enzymatic attacks on the furan ring or its substituents. The methyl group could be oxidized, and the furan ring could be cleaved, leading to intermediates that can enter central metabolic pathways. The benzoic acid moiety is a common natural product and is readily degraded by many microorganisms.

Table 1: Key Microbial Genera Involved in Furanic Compound Degradation

| Microbial Genus | Furanic Substrate(s) | Key Degradation Pathway/Enzymes |

| Cupriavidus | Furfural, 5-Hydroxymethylfurfural (HMF) | Oxidation to 2-furoic acid, followed by the Trudgill pathway. nih.govnih.gov |

| Pseudomonas | Furfural, Furfuryl alcohol, 2-Furoic acid | Capable of utilizing various furanic compounds as sole carbon sources. mdpi.com |

| Bacillus | Furfural | Part of bacterial consortia for furfural degradation. srce.hrsdewes.org |

| Microbacterium | Furfural | Utilized in consortia for the biodegradation of furfural. srce.hrsdewes.org |

| Brevundimonas | Furfural | Component of bacterial consortia for furfural degradation. srce.hrsdewes.org |

Environmental Persistence and Transport Mechanisms

The environmental persistence of a chemical is determined by its resistance to degradation processes. While specific data for this compound is not available, the general biodegradability of many furanic carboxylic acids suggests a relatively low potential for long-term persistence in environments with active microbial populations. nih.govnih.gov

The transport of furanic carboxylic acids in the environment will be governed by their physical and chemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow). The carboxylic acid group imparts significant water solubility, suggesting that in aquatic systems, these compounds will primarily be present in the dissolved phase. Their potential for transport in groundwater and surface water will depend on factors like soil and sediment adsorption. itrcweb.orgitrcweb.org The extent of adsorption is influenced by the organic matter content and pH of the soil and water, which affects the ionization state of the carboxylic acid group. itrcweb.org

Table 2: General Environmental Fate and Transport Considerations for Furanic Carboxylic Acids

| Environmental Compartment | Dominant Process | Influencing Factors |

| Atmosphere | Photodegradation | Solar irradiance, presence of atmospheric radicals. |

| Water | Biodegradation, Transport | Microbial population, water chemistry (pH, nutrients), water flow. itrcweb.orgitrcweb.org |

| Soil | Biodegradation, Adsorption | Microbial activity, soil organic matter content, pH, soil moisture. itrcweb.orgitrcweb.org |

Research on Green Synthesis and Sustainable Chemistry for Analogues

The principles of green and sustainable chemistry are increasingly being applied to the synthesis of furanic compounds, aiming to reduce the environmental impact of their production. nih.govfrontiersin.orgnih.gov Biomass is considered a key renewable feedstock for the production of furan derivatives. nih.govfrontiersin.org

One of the most significant platform chemicals derived from biomass is 5-hydroxymethylfurfural (HMF), which can be converted into a wide range of furanic monomers for bio-based polymers. rsc.orgrsc.orgvtt.firesearchgate.net Research has focused on developing sustainable catalytic pathways for the conversion of carbohydrates into HMF and other furan derivatives. nih.govfrontiersin.org This includes the use of heterogeneous solid catalysts like zeolites and polyoxometalates, which are more environmentally friendly than traditional soluble acid catalysts. nih.govfrontiersin.org

For the synthesis of furanic carboxylic acids, green routes are also being explored. For example, 2,5-furandicarboxylic acid (FDCA), a key bio-based monomer, can be produced through the catalytic oxidation of HMF. acs.org More direct and sustainable methods, such as the direct carboxylation of 2-furoic acid with CO2, are also being developed. x-mol.comrsc.org These approaches avoid the use of harsh oxidizing agents and utilize a greenhouse gas as a C1 source.

The development of sustainable routes for nitrogen-containing furan derivatives, such as 3-acetamido-5-acetylfuran from chitin, further highlights the move towards utilizing abundant biomass for the synthesis of valuable chemicals. rsc.org These green synthesis strategies for furanic analogues indicate a broader trend in chemical manufacturing that prioritizes renewable feedstocks, energy efficiency, and waste reduction, which are all central to the long-term viability of bio-based chemicals like this compound.

Q & A

Q. What are the primary synthetic strategies for 3-(5-methyl-2-furyl)benzoic Acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling reactions between substituted benzoic acid derivatives and furan-based precursors. For example, Suzuki-Miyaura cross-coupling using a palladium catalyst can attach the 5-methylfuran moiety to the benzoic acid scaffold at the 3-position . Key factors include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for improved regioselectivity.

- Solvent optimization : Use of DMF or THF to stabilize intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.

Challenges arise from steric hindrance due to the methyl group on the furan ring, requiring elevated temperatures (80–100°C) and extended reaction times (12–24 hrs) .

Q. How is the structural integrity of this compound validated in academic research?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:

- NMR : ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks: δ 8.10 (d, J=1.8 Hz, H-4 benzoic acid), δ 6.85 (d, J=3.1 Hz, H-3 furan), and δ 2.35 (s, CH₃-furan) .

- XRD : Single-crystal X-ray diffraction confirms planar geometry and π-π stacking between the furan and benzene rings, critical for biological interactions .

- FT-IR : Bands at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of furan) verify functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer : Discrepancies often arise in NMR chemical shift predictions due to solvent effects or conformational flexibility. Strategies include:

- DFT calculations : Use Gaussian 09 with the B3LYP/6-311+G(d,p) basis set, incorporating solvent models (e.g., PCM for DMSO) .

- Dynamic NMR (DNMR) : Analyze temperature-dependent spectra to detect rotamers or slow conformational exchanges .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations unambiguously .

Q. What experimental designs are appropriate for evaluating the subchronic toxicity of this compound in preclinical models?

- Methodological Answer : Adapted from EFSA guidelines for structurally related furan derivatives :

- Model : Sprague-Dawley rats (n=10/group, 90-day oral exposure at 0, 10, 50, 100 mg/kg/day).

- Endpoints : Histopathology (liver, kidneys), serum biochemistry (ALT, creatinine), and hematology.

- Dose justification : Based on NOAEL (No Observed Adverse Effect Level) from acute toxicity studies.

Note: The methylfuran group may induce cytochrome P450 enzymes, requiring metabolite profiling via LC-MS/MS .

Q. What mechanistic insights explain the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer : The furan ring’s electron-rich structure facilitates interactions with enzyme active sites. Example methodologies:

- Molecular docking : AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR), showing hydrogen bonds between the benzoic acid group and Arg120 .

- Enzyme assays : Measure IC₅₀ using fluorogenic substrates (e.g., quenched FRET peptides for protease inhibition).

- SAR studies : Compare analogs lacking the methyl group to assess steric and electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.